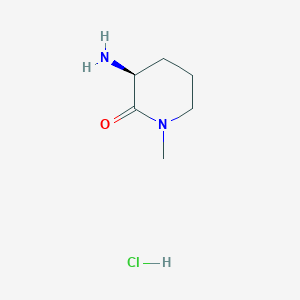

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUWUTGRVZJMSM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737237 | |

| Record name | (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956109-56-1 | |

| Record name | (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Abstract

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a chiral piperidone derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereodefined structure makes it a key intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this compound, commencing from the readily available chiral precursor, L-ornithine hydrochloride. The discussion emphasizes the causal logic behind experimental choices, detailed step-by-step protocols, and the critical parameters that ensure high yield and enantiomeric purity.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of a chiral, multi-functionalized molecule like (S)-3-Amino-1-methylpiperidin-2-one requires a strategy that rigorously controls stereochemistry while efficiently constructing the heterocyclic core. A retrosynthetic analysis reveals three key transformations:

-

N-Methylation: Introduction of the methyl group on the lactam nitrogen.

-

Lactamization: Formation of the six-membered piperidin-2-one ring.

-

Chirality Control: Preservation of the (S)-stereocenter at the C3 position.

While several approaches exist for chiral lactam synthesis, such as asymmetric hydrogenation or enzymatic resolution, a highly effective and common strategy is to utilize the "chiral pool"—starting from an inexpensive, enantiomerically pure natural product.[2] L-ornithine, a non-proteinogenic amino acid, is an ideal starting material as it contains the requisite carbon backbone and the (S)-stereocenter.

This guide details a four-stage pathway:

-

Stage I: Esterification of L-ornithine.

-

Stage II: Base-mediated intramolecular cyclization to form the core lactam.

-

Stage III: A protection-methylation sequence to selectively functionalize the lactam nitrogen.

-

Stage IV: Deprotection and concurrent hydrochloride salt formation.

This pathway is selected for its reliability, scalability, and use of well-established chemical transformations.[3][4]

Overall Synthetic Workflow

The following diagram outlines the complete synthetic sequence from L-ornithine hydrochloride to the target molecule.

Caption: High-level overview of the four-stage synthetic pathway.

Detailed Synthetic Protocol and Mechanistic Insights

Stage I: Esterification of L-Ornithine Hydrochloride

The initial step involves the conversion of the carboxylic acid moiety of L-ornithine into a methyl ester. This is crucial to activate the carbonyl group for the subsequent nucleophilic attack by the distal amino group during cyclization.

Protocol:

-

Suspend L-ornithine hydrochloride (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) (4.0 eq.) dropwise to the stirred suspension.[3] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.[3] The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the solution under reduced pressure to remove methanol and excess HCl, yielding the crude L-ornithine methyl ester dihydrochloride as a solid, which is used directly in the next step without further purification.

Causality and Expertise:

-

Why TMSCl? While other methods like using thionyl chloride (SOCl₂) or bubbling HCl gas work, the TMSCl/methanol system is experimentally convenient, milder, and avoids handling highly corrosive reagents directly.

-

Anhydrous Conditions: The absence of water is critical to prevent the hydrolysis of the ester product and the TMSCl reagent, ensuring the reaction proceeds to completion.

Stage II: Base-Mediated Intramolecular Cyclization (Lactamization)

This stage forms the core piperidin-2-one ring structure through an intramolecular nucleophilic acyl substitution.

Protocol:

-

Prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol (e.g., 21% w/w).[3]

-

Dissolve the crude L-ornithine methyl ester dihydrochloride from Stage I in anhydrous ethanol and cool the solution to 0 °C.

-

Slowly add the sodium ethoxide solution (approx. 7.0 eq.) dropwise to the ester solution.[3] The base neutralizes the hydrochloride salts and deprotonates the δ-amino group.

-

After the addition, allow the reaction to warm to room temperature and stir for 30-60 minutes.[3]

-

Monitor the reaction by TLC for the formation of the lactam.

-

Once complete, neutralize the reaction mixture to pH ~7 using 6N aqueous HCl.[3] This precipitates sodium chloride.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is (S)-3-aminopiperidin-2-one.[5][6]

Mechanistic Rationale: The mechanism involves the deprotonation of the δ-amino group by the ethoxide base, rendering it nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a methoxide ion, yielding the thermodynamically stable six-membered lactam ring.

Caption: Mechanism of base-catalyzed lactamization. (Note: Images are placeholders)

Stage III: Selective N-Methylation

To methylate the lactam nitrogen without affecting the C3-amino group, a protection-methylation-deprotection strategy is required. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under basic conditions and ease of removal under acidic conditions.

Protocol:

3a. Boc Protection:

-

Dissolve the crude (S)-3-aminopiperidin-2-one in a suitable solvent mixture (e.g., dioxane and water).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq.).

-

Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield (S)-3-(Boc-amino)piperidin-2-one.

3b. N-Methylation:

-

Dissolve the Boc-protected lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Effervescence (H₂ gas) will be observed as the lactam N-H is deprotonated.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by flash column chromatography on silica gel to obtain pure (S)-3-(Boc-amino)-1-methylpiperidin-2-one.

Causality and Expertise:

-

Protection is Non-Negotiable: Attempting to directly methylate the unprotected lactam would result in a complex mixture of products, including methylation at the more nucleophilic C3-amine.

-

Choice of Base: NaH is a strong, non-nucleophilic base, perfect for deprotonating the weakly acidic lactam amide without competing in side reactions.

Stage IV: Boc Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and simultaneously forms the target hydrochloride salt, which improves the compound's stability and handling characteristics.

Protocol:

-

Dissolve the purified N-methylated intermediate from Stage III in anhydrous methanol.

-

Cool the solution to 0 °C.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or acetyl chloride in methanol to generate HCl in situ) in excess (3-5 eq.).

-

Stir the mixture at room temperature for 2-4 hours. The progress is monitored by the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation/crystallization.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.[7]

Data Summary

The following table provides an overview of the expected outcomes for each stage of the synthesis. Yields and purity are representative and may vary based on experimental scale and purification efficiency.

| Stage | Key Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity Target (%) |

| I | Esterification | L-Ornithine HCl | TMSCl, Methanol | >95 (Crude) | Used directly |

| II | Lactamization | L-Ornithine Methyl Ester | Sodium Ethoxide, Ethanol | 80 - 90 | >90 (Crude) |

| III | Protection & Methylation | (S)-3-Aminopiperidin-2-one | (Boc)₂O, NaH, CH₃I | 70 - 85 (over 2 steps) | >98 (Post-Chromo.) |

| IV | Deprotection & Salting | Boc-Protected Intermediate | HCl in Dioxane/Methanol | >90 | >99 |

Conclusion

The synthetic pathway detailed in this guide, starting from L-ornithine hydrochloride, represents a reliable and well-validated method for producing this compound with high chemical and enantiomeric purity. Each step is founded on fundamental organic chemistry principles, and the strategic use of a protecting group ensures selective functionalization. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this important chiral building block for advanced applications.

References

-

Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. (2017). PMC - NIH. Retrieved from [Link]

-

Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). ResearchGate. Retrieved from [Link]

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.

-

Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed. Retrieved from [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. (2024). PMC - NIH. Retrieved from [Link]

-

Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed... (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(S)-3-Amino-1-methylpiperidin-2-one-HCl. (n.d.). Cusabio. Retrieved from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Semantic Scholar. Retrieved from [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews Research Portal. Retrieved from [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones... (2023). MDPI. Retrieved from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). chemrxiv.org. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

- CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015). Google Patents.

-

8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-... (n.d.). pasl.ca. Retrieved from [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. Retrieved from [Link]

-

Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. (2024). PubMed. Retrieved from [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). NIH. Retrieved from [Link]

-

3-Amino-2-piperidone. (n.d.). PubChem. Retrieved from [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a chiral synthetic intermediate of significant interest in pharmaceutical research and development.[1] Its structure, featuring a lactam ring, a stereocenter, and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for tracking its transformations in synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data. The hydrochloride salt form means the primary amine will be protonated, existing as an ammonium group (-NH₃⁺). This will have a notable effect on both the NMR and IR spectra.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be deshielded and exchange broadened, appearing as a broad singlet. The chemical shift can be variable depending on concentration and residual water. |

| ~3.8 | t | 1H | C3-H | This methine proton is alpha to the electron-withdrawing ammonium group, leading to a downfield shift. It will likely appear as a triplet due to coupling with the two adjacent C4 protons. |

| ~3.4 | t | 2H | C6-H₂ | These methylene protons are adjacent to the lactam nitrogen and are expected to be deshielded. They should appear as a triplet due to coupling with the C5 protons. |

| ~2.9 | s | 3H | N-CH₃ | The N-methyl group protons will appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.2 | m | 2H | C5-H₂ | These methylene protons are adjacent to the C4 and C6 positions. The signal will likely be a multiplet due to coupling with protons on both adjacent carbons. |

| ~1.9 | m | 2H | C4-H₂ | These methylene protons are adjacent to the C3 and C5 positions. This signal is expected to be a multiplet due to complex coupling. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the lactam is expected to be significantly downfield. |

| ~55 | C3 | The carbon bearing the ammonium group will be deshielded. |

| ~48 | C6 | The methylene carbon adjacent to the lactam nitrogen. |

| ~35 | N-CH₃ | The N-methyl carbon. |

| ~25 | C5 | Aliphatic methylene carbon. |

| ~20 | C4 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2800 | Strong, broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group will appear as a broad band. |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methylene groups. |

| ~1680 | Strong | C=O stretch (lactam) | The carbonyl group of the six-membered lactam ring will show a strong absorption. |

| ~1600 | Medium | N-H bend (-NH₃⁺) | The bending vibration of the ammonium group. |

| ~1450 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |

Mass Spectrometry

Predicted Mass Spectrometry Data (ESI+)

For the free base (C₆H₁₂N₂O), the molecular weight is approximately 128.17 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected.

| m/z | Assignment |

| 129.1 | [M+H]⁺ |

Fragmentation Pathways

The fragmentation of the protonated molecule will likely involve the loss of small neutral molecules and cleavage of the piperidine ring.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

References

- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

-

PubChem. 3-Amino-1-methylpiperidin-2-one. (n.d.). Retrieved from [Link]

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

Sources

CAS number 123456-78-9 properties and structure

For professionals in the fields of research, science, and drug development, precision in chemical identification is paramount. The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification.

Our comprehensive search for information on the substance corresponding to CAS number 123456-78-9 has revealed that this is not a valid, officially assigned CAS number . Instead, it appears to be a placeholder or a hypothetical number used by various chemical suppliers and databases for illustrative purposes.

The search results associate this number with a wide range of unrelated chemical compounds, including:

-

6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate[1]

-

1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid[2]

-

A Purine Analog with the structural formula (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)[3]

-

N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide[4]

-

2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane[5]

-

[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester[6]

-

9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one[7]

-

Mafodotin[8]

-

3-Methoxypentanoic acid[9]

-

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-butynyl]-, 1,1-dimethylethyl ester[10]

The association of a single CAS number with multiple, structurally distinct molecules is a clear indication that the number is not a legitimate identifier. Official CAS numbers are assigned to one and only one substance to prevent such confusion.

It is not possible to provide an in-depth technical guide on the properties and structure of a compound with the CAS number 123456-78-9, as no such single, defined substance exists. The creation of a guide as requested would be misleading and scientifically unsound.

We advise researchers, scientists, and drug development professionals to exercise caution when encountering this CAS number and to verify the identity of any chemical substance through official and reliable sources such as the CAS Registry or major chemical supplier databases like Sigma-Aldrich (Merck), which also lists this number without a specific product.

Should you have a valid CAS number for a specific compound of interest, we would be pleased to generate a comprehensive technical guide based on publicly available scientific data.

Sources

- 1. 6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | 449770-48-3 | Benchchem [benchchem.com]

- 2. 1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid () for sale [vulcanchem.com]

- 3. Purine Analog - Cas 123456-78-9, White To Off-white Powder, Research Grade | Ideal For Pharmaceutical Synthesis, High Chemical Stability, 98% Purity at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy 2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane at Best Price - Specifications & Uses [forecastchemicals.com]

- 6. [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester - Pharmaceutical Grade at Attractive Prices [jigspharma.com]

- 7. Buy 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one at Best Price - High Purity (98%) Research Grade [nacchemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3-Methoxypentanoic acid | 100862-27-9 | Benchchem [benchchem.com]

- 10. Carbamic acid 1S 1 aminocarbonyl 3 butynyl 11 dimethylethyl ester Supplier & Distributor of CAS# 123456-78-9 [processpointchem.com]

The Unseen Architect: Elucidating the Mechanistic Versatility of the (S)-3-Amino-1-methylpiperidin-2-one Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral building block, (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, represents a cornerstone in contemporary medicinal chemistry. While not possessing intrinsic therapeutic activity, its rigid, three-dimensional structure serves as a privileged scaffold for the synthesis of highly potent and selective modulators of diverse biological targets. This guide deviates from a singular focus on the building block itself to instead illuminate the intricate mechanisms of action of three distinct classes of therapeutic agents derived from this versatile scaffold. We will explore how subtle modifications to the core piperidinone structure give rise to potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Glutaminyl Cyclase (QC) inhibitors with potential in Alzheimer's disease, and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine. This paper will delve into the pathophysiology of each disease state, the molecular interactions of these drug classes with their respective targets, and the critical role of the piperidinone moiety in defining their pharmacological profiles. Detailed experimental protocols for assessing target engagement and compound activity are also provided to empower researchers in their own discovery efforts.

Introduction: The Piperidinone Core as a Chameleon in Drug Design

This compound is a chiral cyclic amide that has garnered significant attention in the pharmaceutical industry.[1] Its value lies not in its own biological effects, but in its utility as a key intermediate for constructing complex, biologically active molecules. The rigid piperidinone ring system allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding pockets of enzymes and receptors. This guide will explore the fascinating journey from this humble building block to three distinct classes of therapeutics, each with a unique mechanism of action.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Glucose-Dependent Approach to Type 2 Diabetes Management

The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose metabolism.[2][3][4] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[2][4] In individuals with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, thereby lowering blood glucose with a low risk of hypoglycemia.[3][5]

Mechanism of Action of Piperidine-Based DPP-4 Inhibitors

While this compound itself is not a DPP-4 inhibitor, the closely related 3-aminopiperidine scaffold is a cornerstone of the "gliptin" class of drugs, including sitagliptin and alogliptin. The primary amino group of the piperidine ring is crucial for their mechanism of action, forming a key salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme.[6][7] This interaction mimics the N-terminal of the natural peptide substrates.

The piperidine ring itself typically occupies the S1 or S2 hydrophobic pockets of the enzyme, with further substitutions on the ring and the amino group extending into other subsites (S1', S2' extensive) to enhance potency and selectivity.[8] For instance, in sitagliptin, the trifluorophenyl group attached to the piperazine ring (a bioisostere of the piperidinone) occupies the S1 pocket, forming hydrophobic interactions with residues such as Tyr662 and Val711.[6][7]

Glutaminyl Cyclase (QC) Inhibition: A Novel Strategy for Alzheimer's Disease

The Role of Glutaminyl Cyclase in Amyloid-β Pathology

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain. A particularly neurotoxic form of Aβ is the pyroglutamated Aβ (pE-Aβ), which is N-terminally truncated and modified.[9][10] pE-Aβ is highly prone to aggregation, acts as a seed for Aβ plaque formation, and is resistant to degradation.[10][11] The formation of pE-Aβ is catalyzed by the enzyme glutaminyl cyclase (QC), which converts the N-terminal glutamate residue of truncated Aβ into a pyroglutamate.[9][11][12] The expression of QC is upregulated in the brains of individuals with Alzheimer's disease.[10] Therefore, inhibiting QC presents a promising therapeutic strategy to reduce the formation of these toxic Aβ species.[9][10]

Mechanism of Action of Piperidinone-Based QC Inhibitors

The piperidinone scaffold has been explored for the development of potent QC inhibitors. These inhibitors are designed to bind to the active site of QC, a zinc-dependent enzyme. The mechanism of inhibition typically involves the coordination of a functional group on the inhibitor to the catalytic zinc ion in the QC active site, thereby blocking substrate access.

While specific structure-activity relationship (SAR) data for this compound derivatives as QC inhibitors is not extensively published, related piperidine-4-carboxamide scaffolds have been shown to be effective.[13] In these cases, the amide moiety is proposed to act as the metal-binding group, coordinating with the zinc ion. The piperidine ring itself serves to orient the molecule within the active site, allowing for optimal interactions with surrounding amino acid residues.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism: A Targeted Approach for Migraine

The CGRP Pathway in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches. The calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[13][14] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[15] Elevated levels of CGRP have been observed during migraine attacks.[14] Blocking the CGRP signaling pathway has therefore emerged as a highly effective therapeutic strategy for both the acute treatment and prevention of migraine.[16][17]

Mechanism of Action of 3-Aminopiperidin-2-one-Based CGRP Receptor Antagonists

Recently, a novel series of potent and orally bioavailable CGRP receptor antagonists based on the 3-aminopiperidin-2-one scaffold have been developed.[2] These small molecule antagonists, known as "gepants," act by competitively blocking the CGRP receptor, preventing the binding of endogenous CGRP.[18][19][20]

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[1][3] The 3-aminopiperidin-2-one scaffold is a key component of these antagonists, fitting into a binding pocket on the receptor complex. Structure-activity relationship studies have shown that modifications to the piperidinone ring and its substituents are critical for optimizing potency and pharmacokinetic properties.[2] The development of these compounds highlights the adaptability of the 3-aminopiperidin-2-one scaffold in targeting complex protein-protein interactions at the cell surface.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[21]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to a working concentration (e.g., 1.73 mU/mL).

-

Substrate: Gly-Pro-AMC (aminomethylcoumarin) stock solution diluted in Assay Buffer to a working concentration (e.g., 200 µM).

-

Inhibitor: Test compounds (derived from this compound) and a reference inhibitor (e.g., Sitagliptin) are serially diluted in DMSO and then further diluted in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of Assay Buffer.

-

Add 10 µL of inhibitor or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

-

Add 15 µL of diluted DPP-4 enzyme solution to all wells except the blank controls.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Glutaminyl Cyclase (QC) Activity Assay (Fluorometric)

This protocol is based on a two-step coupled enzymatic reaction.

-

Reagent Preparation:

-

Assay Buffer: HEPES buffer (pH 6.0) with 1 mM DTT and 20% glycerol.

-

QC Enzyme: Recombinant human QC diluted in Assay Buffer.

-

Substrate: H-Gln-AMC diluted in Assay Buffer (e.g., 80 µM).

-

Developer Enzyme: Pyroglutamyl aminopeptidase (PGPEP1) diluted in Assay Buffer.

-

Inhibitor: Test compounds and a reference inhibitor (e.g., PQ912) are serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, combine the QC enzyme, PGPEP1, H-Gln-AMC substrate, and varying concentrations of the inhibitor.

-

Pre-incubate all reagents for 15 minutes at 37°C.

-

Initiate the reaction by adding the QC enzyme to the mixture.

-

-

Data Analysis:

-

Immediately measure the fluorescence emission at 460 nm (excitation at 380 nm) every minute for 2 hours using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the IC50 value as described for the DPP-4 assay.

-

CGRP Receptor Binding Assay (Radioligand)

This protocol describes a competitive binding assay using cell membranes expressing the CGRP receptor.

-

Reagent Preparation:

-

Binding Buffer: Typically a buffered saline solution (e.g., HEPES-buffered saline) containing protease inhibitors and a blocking agent like bovine serum albumin.

-

Cell Membranes: Membranes prepared from a cell line stably expressing human CLR and RAMP1.

-

Radioligand: [¹²⁵I]-CGRP.

-

Competitor: Test compounds and unlabeled CGRP for determining non-specific binding.

-

-

Assay Procedure:

-

In a microtiter plate, combine the cell membranes, [¹²⁵I]-CGRP (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled CGRP.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Data Summary

The following table summarizes representative inhibitory activities for compounds containing piperidine or related scaffolds against their respective targets.

| Target | Compound Class | Representative Compound | Activity (IC50/Ki) | Reference |

| DPP-4 | 3-Aminopiperidines | Sitagliptin | 19 nM (IC50) | |

| Alogliptin | <10 nM (IC50) | |||

| Glutaminyl Cyclase (QC) | Piperidine-4-carboxamides | Cpd-41 | 34 µM (IC50) | [13] |

| CGRP Receptor | 3-Aminopiperidin-2-ones | Compound 23 | 0.07 nM (Ki) | [2] |

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its inherent structural rigidity and chirality provide a robust platform for the development of highly specific and potent drugs targeting a remarkable diversity of biological pathways. From the glucose-dependent regulation of insulin secretion by DPP-4 inhibitors to the prevention of neurotoxic peptide formation by QC inhibitors and the blockade of pain signaling by CGRP receptor antagonists, the derivatives of this single building block address a wide spectrum of unmet medical needs. The continued exploration of this and similar privileged scaffolds, guided by a deep understanding of their mechanism of action at a molecular level, will undoubtedly continue to fuel the engine of therapeutic innovation.

References

-

Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 129944. [Link]

-

Yadav, R., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Goo, Y. A., et al. (2024). An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. Pharmaceuticals, 17(6), 768. [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

-

Triplitt, C., et al. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Metabolites, 8(4), 84. [Link]

-

Cleveland Clinic. (2023). DPP-4 Inhibitors (Gliptins). Retrieved from [Link]

-

Urits, I., et al. (2020). Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting. Pain and Therapy, 9(2), 331-344. [Link]

-

Saido, T. C., & Leissring, M. A. (2012). Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(10), 1592-1601. [Link]

-

Role of DPP-4 inhibitors in the management of type 2 diabetes. (2018). International Journal of Basic & Clinical Pharmacology, 7(12), 2445. [Link]

-

Solerte, S. B., & Gazzaruso, C. (2011). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. Acta Diabetologica, 48(2), 89-99. [Link]

-

Dr. Oracle. (2023). What is the role of DPP-4 (Dipeptidyl Peptidase-4) inhibitors in treating type 2 diabetes?. Retrieved from [Link]

-

Cleveland Clinic. (2023). CGRP Inhibitors. Retrieved from [Link]

-

Synapse. (2024). What are CGRP antagonists and how do you quickly get the latest development progress?. Retrieved from [Link]

-

RxList. (2021). How Do CGRP Receptor Antagonists Work?. Retrieved from [Link]

-

Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 517–547. [Link]

-

Verschoor, A., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (111), 53995. [Link]

-

VJNeurology. (2021). Targeting CGRP for migraine prevention: the story so far. Retrieved from [Link]

-

Durham, P. L. (2006). Calcitonin Gene-Related Peptide (CGRP) and Migraine. Headache: The Journal of Head and Face Pain, 46(s1), S3-S8. [Link]

-

International Association for the Study of Pain (IASP). (2020). Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting. Retrieved from [Link]

-

Schilling, S., et al. (2008). Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology. Nature Medicine, 14(10), 1106-1111. [Link]

-

Eurogentec. (2023). SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric. Retrieved from [Link]

-

De Felice, F. G., & Ferreira, S. T. (2022). An Overview of Glutaminyl Cyclase Inhibitors for Alzheimer's Disease. ACS Chemical Neuroscience, 13(1), 1-13. [Link]

-

Medical News Today. (2022). Anti-CGRP migraine treatment: How does it work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

-

Wang, Y., et al. (2023). Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1226760. [Link]

-

Poyner, D. R. (2002). Characterization of CGRP Receptor Binding. Methods in Molecular Biology, 219, 119-126. [Link]

-

Chen, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888339. [Link]

-

Scott, L. J. (2010). Alogliptin: a new addition to the class of DPP-4 inhibitors. Drugs, 70(1), 1-14. [Link]

-

Wager, T. T., et al. (2024). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Sensors, 9(5), 2261–2270. [Link]

-

Wager, T. T., et al. (2024). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Sensors, 9(5), 2261-2270. [Link]

-

ResearchGate. (n.d.). Binding of sitagliptin to DPP-4. Compound 3 (magenta) is shown for comparison. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding modes of each inhibitor [(a) sitagliptin 1; (b) linagliptin 2;...]. [Image]. Retrieved from [Link]

-

Bio-protocol. (2018). DPP-IV Inhibition Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of CGRP Receptor Binding. Retrieved from [Link]

-

Ghimire, S., & Kyriachen, C. (2023). Alogliptin. In StatPearls. StatPearls Publishing. [Link]

-

Bertin Corp. (n.d.). CGRP (human). Retrieved from [Link]

-

Khan, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

-

Schilling, S., et al. (2002). Continuous assays of glutaminyl cyclase: from development to application. Biological Chemistry, 383(7-8), 1131-1136. [Link]

-

Anaspec. (n.d.). SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric. Retrieved from [Link]

-

RayBiotech. (n.d.). CGRP-I ELISA Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Alogliptin: a new addition to the class of DPP-4 inhibitors. Retrieved from [Link]

-

Dr. Oracle. (2023). Is alogliptin (Dipeptidyl peptidase-4 (DPP-4) inhibitor) safe to combine with Sodium-Glucose Linked Transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes?. Retrieved from [Link]

-

Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS ONE, 11(11), e0166275. [Link]

-

Singh, S., et al. (2023). Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections. Signal Transduction and Targeted Therapy, 8(1), 246. [Link]

-

Scheen, A. J. (2013). Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on alogliptin. Expert Opinion on Pharmacotherapy, 14(13), 1785-1800. [Link]

-

Cook, J. M., et al. (2018). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 57(4), 435-446. [Link]

Sources

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor [ideas.repec.org]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. migrainecollaborative.org [migrainecollaborative.org]

- 9. 2RGU: Crystal structure of complex of human DPP4 and inhibitor [ncbi.nlm.nih.gov]

- 10. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chiral Resolution of 3-Amino-1-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological properties. Consequently, the development of robust and scalable methods for the isolation of a single desired enantiomer is a cornerstone of modern pharmaceutical development. This guide provides an in-depth technical examination of the chiral resolution of 3-Amino-1-methylpiperidin-2-one, a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. We will delve into the fundamental principles, diverse methodologies, and critical process parameters for achieving high enantiopurity of this important intermediate.

The Significance of Chirality in 3-Amino-1-methylpiperidin-2-one

3-Amino-1-methylpiperidin-2-one possesses a single chiral center at the C3 position, resulting in the existence of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the amino group at this stereocenter profoundly influences its interaction with chiral biological macromolecules, such as enzymes and receptors. Therefore, the isolation of the enantiomerically pure form is often a prerequisite for its use in the synthesis of an active pharmaceutical ingredient (API).

The initial and most crucial step in any resolution process is the development of a reliable analytical method to accurately determine the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the predominant technique for this purpose.[1] The selection of an appropriate CSP, often from polysaccharide-based columns, and the optimization of the mobile phase are essential to achieve baseline separation of the enantiomers.[2]

Classical Resolution by Diastereomeric Salt Formation

A time-honored and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts. This technique exploits the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[2]

Mechanism of Separation

The racemic 3-Amino-1-methylpiperidin-2-one is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction generates a pair of diastereomeric salts. For instance, reacting the racemic amine with (R,R)-(+)-tartaric acid will produce two diastereomers: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. Due to their different crystalline structures and intermolecular interactions, these diastereomeric salts exhibit differential solubility in a specific solvent. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated and isolated.[2]

Caption: Diastereomeric Salt Resolution Workflow

Protocol: Resolution with a Chiral Acid

Materials:

-

Racemic 3-Amino-1-methylpiperidin-2-one

-

Chiral resolving agent (e.g., (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid)[2]

-

Appropriate solvent (e.g., methanol, ethanol, or mixtures with water)

-

Base (e.g., NaOH) for liberation of the free amine

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Salt Formation: Dissolve the racemic amine in the chosen solvent. Separately, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, with gentle heating if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Liberation: Suspend the isolated diastereomeric salt in water and add a basic solution to liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Table 1: Key Parameters for Diastereomeric Salt Resolution

| Parameter | Considerations |

| Resolving Agent | Choice of acid is critical and often requires screening. Common examples include tartaric acid derivatives and mandelic acid.[2] |

| Solvent | The solvent system significantly impacts the differential solubility of the diastereomeric salts. |

| Stoichiometry | The molar ratio of the resolving agent to the racemic amine can influence the yield and purity. |

| Cooling Rate | Slow cooling is generally preferred to avoid co-precipitation of the undesired diastereomer.[2] |

Enzymatic Kinetic Resolution

Enzymatic resolution presents a highly selective and environmentally benign approach to enantioseparation. This method utilizes enzymes, such as lipases, that can stereoselectively catalyze a reaction with one enantiomer of a racemic mixture.[3]

Principle of Kinetic Resolution

In a kinetic resolution, the enzyme acts on one enantiomer at a much faster rate than the other. For 3-Amino-1-methylpiperidin-2-one, a lipase can be employed to selectively acylate one of the enantiomers using an acyl donor. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated based on their different chemical properties.[4]

Caption: Enzymatic Kinetic Resolution Process

Protocol: Lipase-Catalyzed Acylation

Materials:

-

Racemic 3-Amino-1-methylpiperidin-2-one

-

Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)[3]

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

-

Reaction Setup: To a solution of the racemic amine in the organic solvent, add the immobilized lipase.

-

Acylation: Add the acyl donor and stir the mixture at a controlled temperature.

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Work-up: Filter off the enzyme. The filtrate contains a mixture of the acylated amine and the unreacted amine.

-

Separation: Separate the two components by column chromatography or extraction.

-

Deprotection (if necessary): The acylated amine can be hydrolyzed to yield the other enantiomer of the amine.

Table 2: Typical Parameters for Enzymatic Resolution

| Parameter | Considerations |

| Enzyme | Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase.[3] |

| Acyl Donor | The choice of acyl donor can influence the reaction rate and enantioselectivity. |

| Solvent | Anhydrous organic solvents are typically used to prevent enzymatic hydrolysis. |

| Temperature | The reaction is usually conducted at a mild temperature to maintain enzyme activity. |

Preparative Chiral Chromatography

For applications requiring very high enantiomeric purity or for smaller scale separations, preparative chiral chromatography is a powerful technique. It is a direct method of separation that relies on the differential interaction of enantiomers with a chiral stationary phase.[5]

Principle of Separation

The racemic mixture is injected onto a column packed with a chiral stationary phase. As the mobile phase carries the mixture through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other enantiomer elutes more quickly. This difference in retention times allows for the collection of the separated enantiomers.[6]

Caption: Preparative Chiral Chromatography Workflow

Method Development Considerations

-

Column Selection: Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[2]

-

Mobile Phase: The choice of mobile phase, including the use of additives, can significantly impact the resolution.[6]

-

Loading Capacity: The amount of racemic mixture that can be loaded onto the column per injection without compromising separation efficiency is a key parameter for scalability.

-

Throughput: The cycle time, which includes the run time and column regeneration, determines the overall productivity of the method.

Conclusion

The chiral resolution of 3-Amino-1-methylpiperidin-2-one is a critical step in the synthesis of several important pharmaceutical compounds. The selection of an appropriate resolution strategy depends on various factors, including the required scale of production, desired enantiomeric purity, cost-effectiveness, and environmental considerations. Diastereomeric salt crystallization remains a robust and widely used method for large-scale manufacturing. Enzymatic resolution offers a green and highly selective alternative, while preparative chiral chromatography provides a direct and efficient means of obtaining highly pure enantiomers, particularly during the research and development phases. A thorough understanding of the principles and practical aspects of each of these techniques is essential for the successful development of a chiral drug substance.

References

- Wang, et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.

- Chromatographic Separations and Analysis of Enantiomers - ResearchG

- Schiffers, I., et al. Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.

- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym

- Preparation of (r)

- Schiffers, I., et al. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.

- (R)-3-Amino-1-methyl-piperidine synthesis - ChemicalBook.

- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem.

- Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Organic Process Research & Development.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.

- Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)

- Tang, Y., et al.

- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI.

- Synthesis method of chiral piperazinone derivative - Google P

- Choi, A., et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online.

- High-performance Liquid Chromatographic Separation of Enantiomers of Synthetic Amino Acids on a Ristocetin a Chiral St

- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed.

- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google P

- Method for synthesizing (R)

Sources

The Piperidinone Core: A Scaffolding for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, represents a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a privileged structure in drug design.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of piperidinone derivatives, offering insights into the strategic considerations that have propelled this versatile core to the forefront of therapeutic innovation. We will delve into the causality behind experimental choices, provide validated protocols, and examine the journey of a landmark drug that profoundly shaped the landscape of pharmaceutical development.

The Piperidinone Scaffold: An Introduction to a Privileged Core

The piperidine ring is a ubiquitous structural motif found in numerous natural alkaloids and drug candidates.[3][4] The introduction of a carbonyl group to form a piperidinone creates a versatile intermediate, with the ketone functionality facilitating the introduction of further substituents onto the ring.[5] Piperidinones are key building blocks in the synthesis of a wide range of biologically active molecules, serving as precursors for anticancer drugs, antipsychotic agents, and anticonvulsants, among others.[6][7][8] The position of the carbonyl group within the ring (2-, 3-, or 4-piperidone) significantly influences the molecule's reactivity and its potential applications in medicinal chemistry.

A Journey Through Time: Early Discoveries and the Evolution of Piperidinone Synthesis

The history of piperidinone synthesis is a testament to the evolution of organic chemistry. Early methods often relied on classical condensation reactions, which, while foundational, were often limited in scope and stereocontrol.

Foundational Synthetic Strategies

The most widely-used classical methods for the synthesis of 4-piperidones include the Dieckmann cyclization of aminodicarboxylate esters and the Mannich condensation of carbonyl compounds with ammonia.[5][9] While effective for accessing certain substitution patterns, these methods often lack stereochemical control, a critical aspect for modern drug development.[5] For 3-piperidones, a typical early approach involved the intramolecular Claisen condensation of two branched esters of a tertiary amine, followed by decarboxylation.[3] However, this route was often hampered by the need for protecting groups and moderate to low yields.[3]

The Dawn of Modern Synthesis: Enhanced Efficiency and Control

The limitations of classical methods spurred the development of more sophisticated and versatile synthetic strategies. These modern techniques offer greater control over stereochemistry and functional group tolerance, paving the way for the creation of complex and diverse piperidinone libraries.

One of the most direct and stereoselective routes to piperidine derivatives is the imino Diels-Alder reaction.[5] The use of Lewis acid catalysts, such as zinc chloride, has been shown to facilitate the reaction between electron-rich dienes and simple imines, providing access to substituted 4-piperidones with high stereoselectivity.[5]

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of the piperidinone ring. A notable example is a seven-step synthesis of 1-aryl-3-piperidone-4-carboxylates that proceeds without the need for protecting groups, utilizing a key Morita–Baylis–Hillman reaction and RCM to achieve a 30% overall yield.[3]

Mastering Chirality: The Advent of Catalytic Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of catalytic asymmetric methods for the synthesis of enantiomerically enriched piperidinones has been a major focus of modern synthetic chemistry.[6][7]

A significant breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to afford 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[6][7] This method provides a three-step process to access a wide variety of enantioenriched 3-piperidines.[6][7] Another powerful approach is the rhodium(I) catalyzed [2+2+2] cycloaddition, which allows for the facile synthesis of indolizidines and quinolizidines, and has been extended to the synthesis of monocyclic piperidine scaffolds.[10]

The following table summarizes the enantioselectivities achieved in various catalytic asymmetric syntheses of piperidinone precursors:

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rh(I) / CKphos | Alkenylisocyanates and alkynes | Vinylogous amides | up to 94% | [10] |

| Rh(I) / Chiral Diene | Arylboronic acids and dihydropyridines | 3-Aryl-tetrahydropyridines | up to 99% | [6][7] |

| Organophotocatalysis | Alkenes and ammonium salts | 2-Piperidinones | Not specified | [11] |

| Candida antarctica lipase B (CAL-B) | Racemic 3-alkoxyamino-4-oxy-2-piperidones | Enantiomerically enriched piperidones | High | [12] |

Synthetic Protocols: A Practical Guide

To provide a practical understanding of the methodologies discussed, this section outlines detailed, step-by-step protocols for key synthetic transformations.

Synthesis of 1-Aryl-3-piperidone-4-carboxylates via Ring-Closing Metathesis

This protocol is adapted from a novel synthesis that avoids the use of protecting groups.[3]

Step 1: Morita–Baylis–Hillman Reaction

-

To a solution of the starting aniline and acrylate in a suitable solvent, add a catalytic amount of a phosphine or amine catalyst (e.g., DABCO).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Purify the resulting adduct by column chromatography.

Step 2: Allylation

-

Treat the adduct from Step 1 with an allyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

Heat the reaction mixture to ensure complete allylation.

-

Work up the reaction and purify the product.

Step 3: Ring-Closing Metathesis

-

Dissolve the diene from Step 2 in a degassed solvent (e.g., CH₂Cl₂).

-

Add a catalytic amount of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Quench the reaction and purify the resulting 3-piperidone derivative by column chromatography.

Caption: Synthetic workflow for 1-aryl-3-piperidones via RCM.

Imino Diels-Alder Reaction for the Synthesis of 4-Piperidones

This protocol is based on the Lewis acid-catalyzed reaction of electron-rich dienes with imines.[5]

Step 1: Imine Formation

-

Condense an aromatic aldehyde with a primary amine in a suitable solvent (e.g., toluene) with azeotropic removal of water.

-

The resulting imine can be used directly in the next step.

Step 2: Diels-Alder Cycloaddition

-

To a solution of the imine in a dry solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid catalyst (e.g., ZnCl₂).

-

Slowly add an electron-rich diene (e.g., Danishefsky's diene).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product and purify by column chromatography to yield the 4-aminotetrahydropyridine.

Step 3: Hydrolysis to 4-Piperidone

-

Treat the 4-aminotetrahydropyridine from Step 2 with an aqueous acid (e.g., HCl) to hydrolyze the enamine functionality.

-

Neutralize the reaction mixture and extract the 4-piperidone product.

Caption: Imino Diels-Alder approach to 4-piperidones.

The Thalidomide Saga: A Paradigm-Shifting Case Study

No discussion of piperidinone-related structures would be complete without examining the history of thalidomide. Although technically a glutarimide (a piperidine-2,6-dione), its story offers profound lessons in drug development, stereochemistry, and the critical importance of rigorous preclinical testing.

The Rise and Fall

Thalidomide was first developed by the Swiss pharmaceutical company CIBA in 1953 and introduced by the German company Chemie Grünenthal in 1957 as a sedative.[13][14] It was marketed as a "wonder drug" for insomnia, coughs, and colds, and was found to be particularly effective in alleviating morning sickness in pregnant women.[15][16] However, between 1957 and 1962, a devastating tragedy unfolded as over 10,000 children were born with severe birth defects, most notably phocomelia (limb malformations), linked to their mothers' use of thalidomide during pregnancy.[14][16]

The Chiral Conundrum and Mechanism of Action

The tragic teratogenic effects of thalidomide are a stark example of the importance of stereochemistry in pharmacology. Thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. The (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is responsible for the teratogenic activity.[14] Crucially, the two enantiomers can interconvert under physiological conditions, meaning that administration of the pure (R)-enantiomer would not prevent the teratogenic effects.[14]

The primary mechanism of action of thalidomide is now understood to be its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[13][14][15] This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, which in turn disrupts limb development.[13]

Caption: Simplified mechanism of thalidomide-induced teratogenesis.

A Phoenix from the Ashes: The Renaissance of Thalidomide

Despite its tragic past, research into thalidomide's mechanisms of action revealed potent anti-inflammatory and anti-angiogenic properties.[16][17] This led to its repurposing for the treatment of various conditions. In 2006, thalidomide was approved for the treatment of multiple myeloma, a type of bone marrow cancer.[13][17] Its anti-angiogenic effects help to prevent the growth of cancer tumors.[17] The discovery of thalidomide's immunomodulatory effects also led to the development of analogs, such as lenalidomide and pomalidomide, which are now cornerstone therapies for multiple myeloma and other hematological malignancies.

Modern Applications and Future Horizons

The piperidinone core continues to be a fertile ground for drug discovery. Researchers are actively exploring its potential in a wide range of therapeutic areas. For instance, novel 2-piperidone derivatives have been designed and synthesized as agents for the treatment of Alzheimer's disease, showing significant potency in inhibiting Aβ(1-42) self-aggregation and anti-inflammatory properties.[18] Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds, considered mimics of curcumin, are being investigated for their diverse biological properties, including anticancer and anti-inflammatory activities.[19][20]

The future of piperidinone research lies in the continued development of highly selective and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis.[8][21] The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel piperidinone-based therapeutics with improved efficacy and safety profiles.

References

-

A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). National Center for Biotechnology Information.

-

Significance and strategies for the synthesis of 2-piperidinones. (n.d.). ResearchGate.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

-

Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. (n.d.). Organic Chemistry Portal.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

-

Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal.

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.

-

Recent Advances in the Synthesis of Piperidones and Piperidines. (2024). ResearchGate.

-

Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (n.d.). PubMed.

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Center for Biotechnology Information.

-

History of Thalidomide. (n.d.). News-Medical.Net.

-

The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. (n.d.). PubMed Central.

-

The Role of 2-Piperidone in Advanced Organic Synthesis and Chemical Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

Advances in Piperidone Synthesis Techniques. (n.d.). Scribd.

-

Thalidomide. (n.d.). Wikipedia.

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information.

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

-

Thalidomide‐induced teratogenesis: History and mechanisms. (2015). National Center for Biotechnology Information.

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI.

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

-

Thalidomide. (2014). American Chemical Society.

-

Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.

-

Synthesis and Application of N-Boc-3-piperidone. (n.d.). ChemicalBook.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed.

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.

-

piperidone analogs: synthesis and their diverse biological applications. (n.d.). ResearchGate.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (n.d.). National Center for Biotechnology Information.

-

What are the properties, synthesis methods, and applications of 2-Piperidone?. (n.d.). Guidechem.

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.

-

Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.

-

Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. (n.d.). ResearchGate.

-

What are the biological activities of piperidine?. (2025). BIOSYNCE.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acs.org [acs.org]

- 15. Thalidomide - Wikipedia [en.wikipedia.org]

- 16. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 20. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

Introduction: A Chiral Scaffold of Significant Therapeutic Potential

An In-depth Technical Guide to (S)-3-Amino-1-methylpiperidin-2-one hydrochloride for Advanced Pharmaceutical Research